2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidine class, characterized by a fused heterocyclic core with a thioether linkage and a trifluoromethylphenyl acetamide moiety. Its structure combines a triazolopyrimidine scaffold (7-oxo-5-propyl-7,8-dihydro) with a sulfur-containing bridge and an electron-deficient aromatic acetamide group. Such modifications are often employed to enhance metabolic stability and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-4-12-8-13(26)22-15-23-24-16(25(12)15)28-9-14(27)21-11-6-3-5-10(7-11)17(18,19)20/h3,5-8H,2,4,9H2,1H3,(H,21,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMOGWFXJAXTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety. The presence of a trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity. The synthesis of such compounds typically involves multi-step organic reactions including cyclization and functional group modifications.
Antimicrobial Properties
Research indicates that derivatives of the triazolo[4,3-a]pyrimidine scaffold exhibit significant antibacterial activity. For instance, compounds similar to the target compound have been shown to possess moderate to strong activity against both Gram-positive and Gram-negative bacteria. A study reported that certain triazolo derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
The mechanism by which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis and inhibition of DNA gyrase and topoisomerase IV—key enzymes in bacterial DNA replication. This dual action not only hampers bacterial growth but also enhances the potential for these compounds to overcome antibiotic resistance .
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence suggesting that triazolo[4,3-a]pyrimidine derivatives may possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and cell cycle arrest mechanisms. For example, certain derivatives have demonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological efficacy of triazolo[4,3-a]pyrimidine derivatives is closely linked to their structural features. Modifications at specific positions on the triazole or pyrimidine rings can significantly influence their pharmacological profiles. For instance:
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties . Compounds with similar structures have demonstrated significant activity against a variety of bacteria and fungi. For instance:
- Antibacterial Activity : Research indicates that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. Compounds containing the triazolo[4,3-a]pyrimidine core have shown effectiveness against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa .
- Antifungal Activity : These compounds also possess antifungal properties effective against pathogens like Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound may act as an inhibitor of specific pathways involved in tumor growth:
- Cell Line Studies : In vitro studies suggest that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The mechanisms often involve the inhibition of key signaling pathways such as PI3K/mTOR .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity:
Clinical Trials
While specific clinical trials involving this exact compound may not be well-documented yet, related triazole derivatives have undergone various phases of clinical evaluation for their antimicrobial and anticancer properties.
Comparative Studies
Comparative studies with other known triazole derivatives have shown that modifications to the side chains significantly affect bioactivity and selectivity against different pathogens or cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include:
Key Comparisons
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to 10a–c (), involving nucleophilic substitution of a chloroacetamide intermediate with a triazolopyrimidine-thiol precursor. Yields for such reactions typically range between 68–74% .
- In contrast, flumetsulam () uses sulfonamide coupling, which is more straightforward but less tunable for steric effects .
The thioether linkage may confer redox activity or metal-binding capacity, differentiating it from sulfonamide- or acrylamide-based analogs .
Therapeutic Potential: 10a–c () exhibit kinase inhibition due to their planar aromatic cores, suggesting the target compound may share similar mechanisms. Flumetsulam’s herbicidal activity () highlights the role of triazolopyrimidines in disrupting plant-specific pathways (e.g., acetolactate synthase), but the target compound’s acetamide group likely shifts its selectivity toward mammalian targets .
Notes
- Limitations : Direct bioactivity or pharmacokinetic data for the target compound is absent in available literature; inferences are drawn from structural analogs.
- Caution : Structural similarities to pesticidal compounds (e.g., flumetsulam) warrant rigorous toxicity profiling before therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
